5-Ethynyl-4-methylthiazole
Overview
Description
5-Ethynyl-4-methylthiazole is a heterocyclic organic compound characterized by a five-membered ring containing sulfur and nitrogen atoms. This compound is notable for its unique structure, which includes an ethynyl group at the fifth position and a methyl group at the fourth position of the thiazole ring. Thiazole derivatives, including this compound, are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethynyl-4-methylthiazole typically involves the reaction of thiazole aldehyde with the Ohira-Bestmann reagent.
Industrial Production Methods: For industrial production, the synthesis of this compound can be scaled up using eco-friendly methods. One such method involves the Pd/BaSO4 catalyzed hydrogenation of 4-methylthiazole-5-carboxylic chloride in xylene at refluxing temperature. This method is more suitable for large-scale production due to its efficiency and reduced environmental impact .
Chemical Reactions Analysis
Types of Reactions: 5-Ethynyl-4-methylthiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under appropriate conditions.
Major Products:
Oxidation: Formation of thiazole oxides.
Reduction: Conversion to 5-ethyl-4-methylthiazole.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
5-Ethynyl-4-methylthiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its antitubercular activity and potential as a lead compound for drug development.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of 5-Ethynyl-4-methylthiazole involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to bind to specific enzymes and receptors, thereby modulating their activity. For instance, it has been shown to inhibit the growth of Mycobacterium tuberculosis by targeting key enzymes involved in bacterial cell wall synthesis .
Comparison with Similar Compounds
- 5-Ethyl-4-methylthiazole
- 4-Methyl-5-formylthiazole
- 5-(2-Hydroxyethyl)-4-methylthiazole
Comparison: 5-Ethynyl-4-methylthiazole is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. For example, 5-Ethyl-4-methylthiazole lacks the ethynyl group and thus exhibits different reactivity and biological properties .
Biological Activity
5-Ethynyl-4-methylthiazole (EMT) is a thiazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and antitubercular research. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and findings from various studies.
Chemical Structure and Properties
This compound has the molecular formula and features a thiazole ring substituted with an ethynyl group at the 5-position and a methyl group at the 4-position. Its unique structure contributes to its biological activity, allowing it to interact with various molecular targets.
Biological Activities
1. Antimicrobial Properties
EMT has been investigated for its potential as an antimicrobial agent. Studies indicate that it exhibits significant activity against various bacterial strains, including Mycobacterium tuberculosis, which is responsible for tuberculosis. The compound's mechanism involves inhibiting key enzymes involved in bacterial cell wall synthesis, thereby preventing bacterial growth.
2. Antifungal Activity
In addition to its antibacterial effects, EMT has also shown promise in antifungal applications. Research has demonstrated its effectiveness against several fungal pathogens, suggesting its potential use in treating fungal infections.
3. Antitubercular Activity
EMT has been explored as a lead compound for drug development targeting tuberculosis. Its ability to inhibit M. tuberculosis has been confirmed through various assays, making it a candidate for further development as an antitubercular agent.
The biological activity of EMT can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : EMT inhibits enzymes critical for the synthesis of bacterial cell walls, which is essential for bacterial survival.
- Receptor Modulation : The compound may also modulate receptor activity involved in neurotransmission, although this area requires further exploration .
Table 1: Summary of Biological Activities of this compound
Detailed Research Findings
A study conducted by researchers focused on the synthesis and evaluation of thiazole derivatives, including EMT, highlighted its potent activity against M. tuberculosis. The minimum inhibitory concentration (MIC) values were notably low, indicating strong efficacy in inhibiting bacterial growth .
Another investigation evaluated the neuroprotective effects of thiazole derivatives similar to EMT, revealing that these compounds could enhance GABAergic neurotransmission, suggesting potential applications in neurodegenerative diseases .
Properties
IUPAC Name |
5-ethynyl-4-methyl-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NS/c1-3-6-5(2)7-4-8-6/h1,4H,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTHMRGOSYOSAOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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